Cas no 1349902-83-5 (1-methyl-1H-indole-4-thiol)

1-methyl-1H-indole-4-thiol 化学的及び物理的性質
名前と識別子
-
- 1-methyl-1H-indole-4-thiol
- 1349902-83-5
- SCHEMBL21893432
- EN300-1844121
-
- インチ: 1S/C9H9NS/c1-10-6-5-7-8(10)3-2-4-9(7)11/h2-6,11H,1H3
- InChIKey: APNDQEVFUYROIS-UHFFFAOYSA-N
- SMILES: SC1=CC=CC2=C1C=CN2C
計算された属性
- 精确分子量: 163.04557046g/mol
- 同位素质量: 163.04557046g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 149
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.2
- トポロジー分子極性表面積: 5.9Ų
1-methyl-1H-indole-4-thiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1844121-0.1g |
1-methyl-1H-indole-4-thiol |
1349902-83-5 | 0.1g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1844121-0.5g |
1-methyl-1H-indole-4-thiol |
1349902-83-5 | 0.5g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1844121-1.0g |
1-methyl-1H-indole-4-thiol |
1349902-83-5 | 1g |
$986.0 | 2023-06-03 | ||
Enamine | EN300-1844121-5g |
1-methyl-1H-indole-4-thiol |
1349902-83-5 | 5g |
$2858.0 | 2023-09-19 | ||
Enamine | EN300-1844121-1g |
1-methyl-1H-indole-4-thiol |
1349902-83-5 | 1g |
$986.0 | 2023-09-19 | ||
Enamine | EN300-1844121-0.05g |
1-methyl-1H-indole-4-thiol |
1349902-83-5 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1844121-0.25g |
1-methyl-1H-indole-4-thiol |
1349902-83-5 | 0.25g |
$906.0 | 2023-09-19 | ||
Enamine | EN300-1844121-5.0g |
1-methyl-1H-indole-4-thiol |
1349902-83-5 | 5g |
$2858.0 | 2023-06-03 | ||
Enamine | EN300-1844121-2.5g |
1-methyl-1H-indole-4-thiol |
1349902-83-5 | 2.5g |
$1931.0 | 2023-09-19 | ||
Enamine | EN300-1844121-10.0g |
1-methyl-1H-indole-4-thiol |
1349902-83-5 | 10g |
$4236.0 | 2023-06-03 |
1-methyl-1H-indole-4-thiol 関連文献
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
1-methyl-1H-indole-4-thiolに関する追加情報
Comprehensive Guide to 1-methyl-1H-indole-4-thiol (CAS No. 1349902-83-5): Properties, Applications, and Market Insights
1-methyl-1H-indole-4-thiol (CAS No. 1349902-83-5) is a specialized organic compound belonging to the indole-thiol family. This compound has garnered significant attention in recent years due to its unique chemical structure and potential applications in pharmaceuticals, agrochemicals, and material science. Researchers and industry professionals are increasingly exploring its properties, driven by the growing demand for novel heterocyclic compounds in drug discovery and other high-value applications.
The molecular formula of 1-methyl-1H-indole-4-thiol is C9H9NS, with a molecular weight of 163.24 g/mol. Its structure features an indole core substituted with a methyl group at the 1-position and a thiol group at the 4-position. This combination of functional groups makes it a versatile building block for various chemical transformations. The compound typically appears as a light yellow to brown solid at room temperature, with moderate solubility in common organic solvents like dimethyl sulfoxide (DMSO) and dichloromethane.
In pharmaceutical research, 1-methyl-1H-indole-4-thiol serves as a valuable intermediate for the synthesis of biologically active molecules. Recent studies highlight its potential in developing kinase inhibitors and anti-inflammatory agents, aligning with current trends in targeted drug development. The compound's thiol group offers excellent reactivity for conjugation reactions, making it particularly useful in medicinal chemistry and bioconjugation applications. Researchers are also investigating its role in creating novel fluorescence probes for biological imaging.
The agrochemical industry has shown growing interest in indole-thiol derivatives like 1-methyl-1H-indole-4-thiol for developing new crop protection agents. Its structural features may contribute to the design of plant growth regulators or pest control agents, addressing current challenges in sustainable agriculture. The compound's potential in this sector aligns with the global push for eco-friendly pesticides and reduced environmental impact.
Material science applications of 1-methyl-1H-indole-4-thiol are emerging, particularly in the development of organic semiconductors and conductive polymers. The compound's electron-rich indole system combined with the thiol functionality makes it attractive for creating advanced materials with tunable electronic properties. This application area has gained momentum with the increasing demand for flexible electronics and organic photovoltaics.
Synthetic approaches to 1-methyl-1H-indole-4-thiol typically involve multi-step organic transformations. Common routes include the functionalization of 4-bromoindole precursors followed by thiolation, or the direct thiolation of indole derivatives using specialized reagents. Recent advancements in green chemistry have led to more efficient synthetic protocols, reducing the environmental impact of production. Purification is generally achieved through column chromatography or recrystallization, with careful attention to maintaining the compound's stability.
The global market for 1-methyl-1H-indole-4-thiol reflects the compound's growing importance in various industries. Market analysts project steady growth in demand, particularly from the pharmaceutical sector and research institutions. Current pricing trends show premium values for high-purity samples, especially those certified for research and development purposes. Several specialty chemical suppliers now include this compound in their catalogs, indicating its transition from a niche chemical to a more mainstream research tool.
Storage and handling of 1-methyl-1H-indole-4-thiol require standard laboratory precautions. The compound should be kept in airtight containers under inert atmosphere to prevent oxidation of the thiol group. Recommended storage temperatures typically range between 2-8°C for long-term preservation. While not classified as highly hazardous, proper personal protective equipment including gloves and eye protection should be used when handling the material.
Recent scientific literature highlights several innovative applications of 1-methyl-1H-indole-4-thiol derivatives. A 2023 study demonstrated its utility in creating metal-organic frameworks (MOFs) with potential gas storage capabilities. Another research team successfully incorporated the compound into photocatalytic systems for environmental remediation applications. These developments underscore the compound's versatility and its alignment with current research priorities in sustainable chemistry and green technology.
Quality control for 1-methyl-1H-indole-4-thiol typically involves analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These methods ensure the compound's purity and confirm its structural integrity. Commercial suppliers often provide detailed certificates of analysis that include these characterization data, which is particularly important for pharmaceutical-grade materials.
Future research directions for 1-methyl-1H-indole-4-thiol are likely to focus on expanding its applications in drug discovery and material science. The compound's unique combination of structural features positions it well for development of targeted therapeutics and advanced functional materials. As synthetic methodologies continue to improve, we can expect to see more efficient production processes and novel derivatives with enhanced properties.
For researchers considering 1-methyl-1H-indole-4-thiol for their projects, several key suppliers offer the compound in various quantities. When selecting a source, important considerations include purity levels, batch-to-batch consistency, and the availability of technical support. Some suppliers provide custom synthesis services for modified versions of the compound, which can be valuable for specialized applications.
In conclusion, 1-methyl-1H-indole-4-thiol (CAS No. 1349902-83-5) represents an important building block in modern chemical research and development. Its diverse applications across multiple industries, combined with ongoing scientific interest, suggest that this compound will remain relevant in the coming years. As research continues to uncover new properties and applications, 1-methyl-1H-indole-4-thiol is poised to play an increasingly significant role in advancing scientific innovation and technological development.
1349902-83-5 (1-methyl-1H-indole-4-thiol) Related Products
- 117633-03-1(bicyclo[1.1.1]pentane-1-carbaldehyde)
- 1525448-15-0(1-(1,3-Thiazol-4-yl)butan-1-one)
- 50783-82-9(2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol)
- 29956-84-1(3-Chloro-2-hydroxybenzamide)
- 1090-13-7(5,12-Napthacenequinone)
- 1369944-84-2(2-Chloro-1-isopropoxy-3-(trifluoromethyl)benzene)
- 1044773-79-6(Methyl 3-fluoro-4-piperidin-4-ylbenzoate)
- 93201-36-6(1-4-Methoxy-3-(piperidin-1-ylmethyl)phenylethan-1-one)
- 2145030-72-2((3R)-3-aminobutyl(methyl)(pent-4-en-1-yl)amine)
- 879-85-6(2-Butenoic acid, 3-(2-thienyl)-, ethyl ester)




